
Ácido 2-(2-(4-clorofenoxi)fenil)acético
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, such as 2-chlorophenyl derivatives, involves methodologies like Friedel–Crafts acylation. This process has been improved by utilizing microwave heating, which increases the yield significantly over conventional heating methods. Microwave heating, in the presence of catalysts like cyanuric chloride, pyridine, and AlCl3 or FeCl3, has been particularly effective for acylating 2-(2-chlorophenyl)acetic acids and 2-chlorocarboxylic acids, yielding ketones with higher efficiency. Notably, the FeCl3 catalyzed reactions provide pure ketones without the need for chromatographic purification, unlike those catalyzed by AlCl3 (Mahdi et al., 2011).
Molecular Structure Analysis
Investigations into the molecular structure of chlorophenoxy acetic acid derivatives through vibrational spectroscopic analysis, including FT-IR, FT-Raman, and NMR spectroscopy, provide detailed insights into their molecular geometry, electronic properties, and vibrational frequencies. Computational methods like HF and DFT calculations contribute to understanding the impact of chlorine atoms on the phenyl structure, vibrational patterns, and electronic properties, including absorption wavelengths, dipole moments, and frontier molecular orbital energies. Such comprehensive analyses highlight the complex nature of chlorophenoxy acetic acid derivatives and their potential for various applications (Karthikeyan et al., 2014).
Aplicaciones Científicas De Investigación
Investigación Química
“Ácido 2-(2-(4-clorofenoxi)fenil)acético” es un químico único con la fórmula lineal C14H11O3Cl1 . Se proporciona a los investigadores de descubrimiento temprano como parte de una colección de productos químicos únicos . Este compuesto se utiliza a menudo en la investigación química debido a sus propiedades y estructura únicas .
Investigación neurológica
Este compuesto también se utiliza en la investigación neurológica . Está disponible como un estándar de referencia de Neurology Research Chemicals and Analytical Standards . Esto indica su uso potencial en el estudio de trastornos y afecciones neurológicas .
Actividades antiinflamatorias
Un grupo de N-arilídén-2-(4-cloro-2-(2-sustituido fenoxi)fenil)ácido acético hidrazidas, que incluye “this compound”, exhibe actividad antiinflamatoria . Estos compuestos han mostrado un rango de actividad moderado a excelente (25–86% de inhibición en su actividad de inhibición máxima) en comparación con el diclofenaco sódico, un fármaco antiinflamatorio común .
Investigación del dolor y la inflamación
Este compuesto también se utiliza en la investigación del dolor y la inflamación . Sus propiedades antiinflamatorias lo convierten en una herramienta valiosa para estudiar los mecanismos del dolor y la inflamación, y en el desarrollo de nuevos tratamientos
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid . These factors can include pH, temperature, presence of other compounds, and more.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJMOPIBISVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482181 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25563-04-6 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


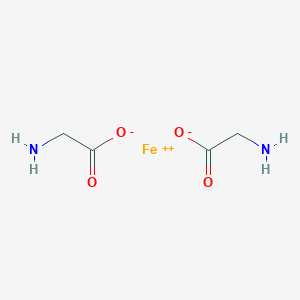
![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)
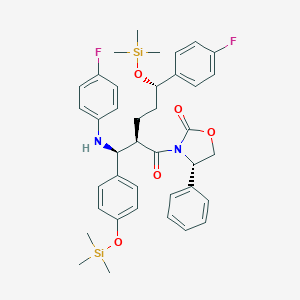
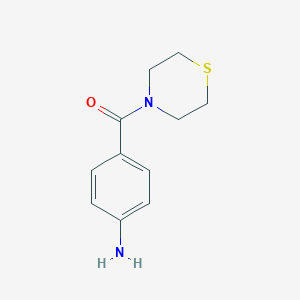
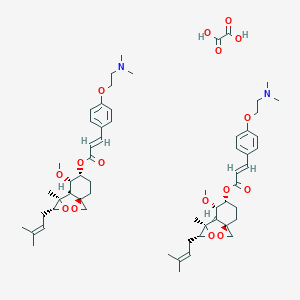

![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
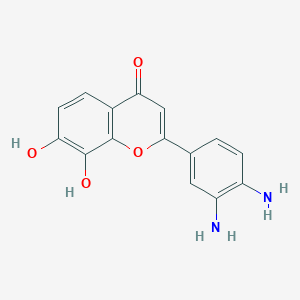
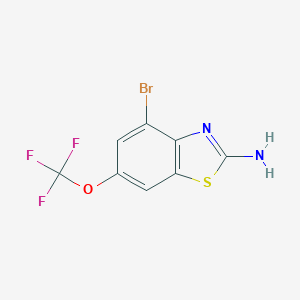
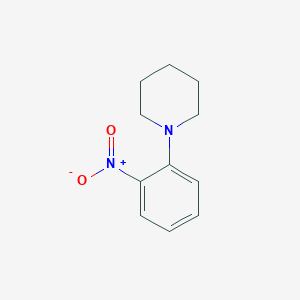
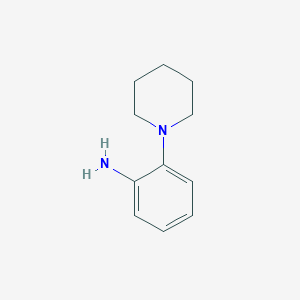

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)